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molecular formula C11H10O3 B8474564 4-(3-Methoxyphenyl)-2,5-dihydrofuran-2-one

4-(3-Methoxyphenyl)-2,5-dihydrofuran-2-one

Cat. No. B8474564
M. Wt: 190.19 g/mol
InChI Key: RGWSXTLXRHYMOC-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

3-Methoxy-phenyl-boronic acid (2.16 g, 14.2 mmol) and trifluoromethansulfonic acid 5-oxo-2,5-dihydro-furan-3-yl ester1 (3 g, 12.92 mmol) in tetrahydrofuran (110 mL) is dissolved and de-gassed for 15 min. To this solution is added sodium carbonate (3.42 g, 32.3 mmol) in water (10 mL) and tetrakis-triphenylphosphine-palladium(0) (0.75 g, 0.646 mmol). The reaction mixture is refluxed for 45 min, cooled to room temperature, diluted with ether (50 mL) and filtered through a Celite® pad. The filtrate is washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is chromatographed on SiO2 (3:7 ethyl acetate/hexanes) to yield the title compound, 1.9 g (71%), as a white crystalline solid.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
trifluoromethansulfonic acid 5-oxo-2,5-dihydro-furan-3-yl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenylphosphine palladium(0)
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1.[C:12](=[O:15])([O-])[O-:13].[Na+].[Na+].O1C[CH2:21][CH2:20][CH2:19]1>O.CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:20]2[CH2:21][O:13][C:12](=[O:15])[CH:19]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
trifluoromethansulfonic acid 5-oxo-2,5-dihydro-furan-3-yl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
tetrakis-triphenylphosphine palladium(0)
Quantity
0.75 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
de-gassed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® pad
WASH
Type
WASH
Details
The filtrate is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on SiO2 (3:7 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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